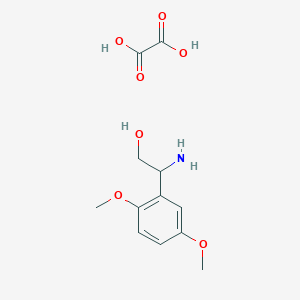

2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate is an organic compound with the molecular formula C10H15NO3. It is a derivative of 2,5-dimethoxyphenethylamine and is known for its applications in various scientific fields. This compound is characterized by its white to off-white crystalline appearance and is soluble in organic solvents like dimethyl sulfoxide and methanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate typically involves the following steps:

Starting Material: The process begins with 2,5-dimethoxybenzaldehyde.

Formation of Nitro Compound: The aldehyde is converted to 1-(2,5-dimethoxyphenyl)-2-nitroethanol through a nitroaldol reaction.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst.

Oxalate Formation: Finally, the amino alcohol is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Formation of 2,5-dimethoxybenzaldehyde.

Reduction: Formation of 2,5-dimethoxyphenethylamine.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate typically involves the reaction of 2,5-dimethoxyphenylacetaldehyde with aminoethanol followed by treatment with oxalic acid to form the oxalate salt. The compound's mechanism of action may involve interactions with neurotransmitter systems and modulation of enzyme activity, which are crucial for its biological effects.

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution.

Biology

- Biochemical Probes : Investigated for its role as a biochemical probe to study enzyme activity and cellular processes.

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways.

Medicine

- Therapeutic Potential : It has been explored for anti-inflammatory and analgesic properties. Research indicates that it may reduce inflammatory markers and modulate pain responses in animal models.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin levels in animal models | |

| Anti-inflammatory | Reduction of TNF-alpha and IL-6 levels | |

| Antioxidant Activity | Scavenging of free radicals |

Neuropharmacological Study

A study examined the effects of this compound on anxiety-like behavior in mice. Results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting potential applications in treating anxiety disorders.

Inflammation Model

In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in rats, the compound significantly decreased pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential as an anti-inflammatory agent.

Research Findings

Recent pharmacokinetic studies have shown that:

- Absorption and Metabolism : The compound is well absorbed when administered orally, with peak plasma concentrations occurring within 1–2 hours post-administration.

- Toxicology Studies : At therapeutic doses, the compound exhibits low toxicity, making it a candidate for further clinical trials.

Mécanisme D'action

The compound exerts its effects primarily through its interaction with alpha-adrenergic receptors. It acts as a direct-acting sympathomimetic agent, stimulating both arterial and venous systems without significant central nervous system effects. This leads to vasoconstriction and increased blood pressure .

Comparaison Avec Des Composés Similaires

- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

- 2,5-Dimethoxyphenethylamine

- 2,5-Dimethoxybenzaldehyde

Comparison:

- 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate is unique due to its oxalate salt form, which enhances its solubility and stability compared to its free base counterparts.

- 2,5-Dimethoxyphenethylamine lacks the hydroxyl group, making it less polar and affecting its pharmacokinetic properties.

- 2,5-Dimethoxybenzaldehyde is primarily used as a precursor in the synthesis of other compounds and does not exhibit the same biological activity .

Activité Biologique

2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by an amino group, a phenyl ring with two methoxy substituents, and an ethanol backbone, suggests a variety of interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H17N1O4

- Molecular Weight : Approximately 287.27 g/mol

- Structure : The presence of methoxy groups indicates possible interactions with neurotransmitter systems, particularly serotonin receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially through antioxidant mechanisms.

- Modulation of Neurotransmitter Systems : Its structural similarity to bioactive indole derivatives implies interactions with serotonin receptors, which may contribute to psychoactive properties.

- Anti-inflammatory and Analgesic Effects : Some studies have indicated that it may possess anti-inflammatory properties, making it a candidate for pain management therapies.

The compound primarily interacts with alpha-adrenergic receptors and serotonin receptors. It functions as a sympathomimetic agent, stimulating vascular responses without significant central nervous system effects. This leads to vasoconstriction and increased blood pressure, which can be beneficial in various cardiovascular conditions.

Interaction Studies

Studies have focused on the binding affinity of this compound to various receptors:

- Serotonin Receptors : Initial research suggests that the compound binds to serotonin receptors (particularly 5-HT2A), which may explain its psychoactive effects .

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for predicting therapeutic outcomes and potential side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-(4-methoxyphenyl)ethanol | Amino group on a different phenyl ring | Different substitution pattern affecting activity |

| 3,4-Methylenedioxyamphetamine | Similar methoxy groups | Known psychoactive properties; different mechanism |

| 4-Hydroxy-N,N-dimethyltryptamine | Tryptamine derivative | Distinct receptor interactions; primarily serotonergic |

The unique combination of the dimethoxyphenyl structure and the ethanolamine backbone sets this compound apart from these compounds in terms of therapeutic applications and biological activities.

Synthesis and Production Methods

The synthesis of this compound typically involves:

- Starting Material : 2,5-dimethoxybenzaldehyde.

- Nitroaldol Reaction : Conversion to 1-(2,5-dimethoxyphenyl)-2-nitroethanol.

- Reduction : Using sodium borohydride or hydrogen to reduce the nitro group to an amino group.

- Formation of Oxalate Salt : Reacting the amino alcohol with oxalic acid.

These methods are optimized for higher yields and purity in industrial settings.

Propriétés

IUPAC Name |

2-amino-2-(2,5-dimethoxyphenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.C2H2O4/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12;3-1(4)2(5)6/h3-5,9,12H,6,11H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRUXKCMEASJPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.